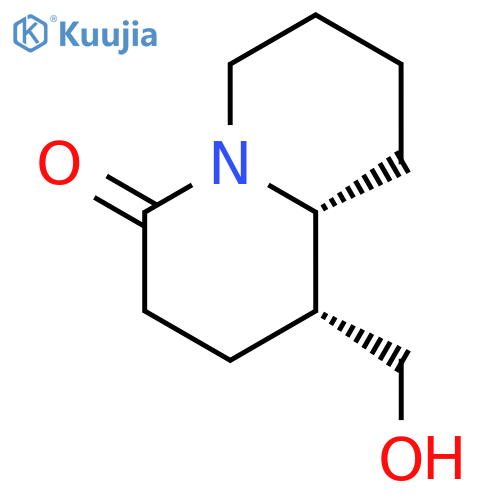

Cas no 75929-12-3 ((1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one)

75929-12-3 structure

商品名:(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one

CAS番号:75929-12-3

MF:C10H17NO2

メガワット:183.247

CID:4175444

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 化学的及び物理的性質

名前と識別子

-

- 4H-Quinolizin-4-one, octahydro-1-(hydroxymethyl)-, (1R,9aR)-rel-

- (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one

-

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20086849-1.0g |

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |

75929-12-3 | 1.0g |

$0.0 | 2022-12-26 | ||

| Enamine | EN300-20086849-1g |

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |

75929-12-3 | 1g |

$0.0 | 2023-09-16 |

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

75929-12-3 ((1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量